molecular formula C18H26N6O4 B1217598 5-Oxo-L-prolyl-L-histidyl-3,3-dimethyl-L-prolinamide CAS No. 76820-40-1

5-Oxo-L-prolyl-L-histidyl-3,3-dimethyl-L-prolinamide

Cat. No.: B1217598
CAS No.: 76820-40-1
M. Wt: 390.4 g/mol
InChI Key: ZEQAPQNFHVYDEL-SGMGOOAPSA-N
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Description

RX-77368 is a stable analogue of thyrotropin-releasing hormone (TRH). Thyrotropin-releasing hormone is a tripeptide hormone that plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyroid-stimulating hormone. RX-77368 has been modified to enhance its stability and resistance to enzymatic degradation, making it a valuable tool in scientific research, particularly in studies related to the central nervous system and gastrointestinal functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RX-77368 involves the protection of the amino group of 3,3-dimethylproline with tert-butyl-2,4,5-trichlorophenyl carbonate in hot tert-butanol-water, yielding N-tert-butoxycarbonyl-3,3-dimethylproline. This intermediate is then reacted with ammonia using isobutyl chloroformate and N-methylmorpholine to form the final product .

Industrial Production Methods: Industrial production of RX-77368 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: RX-77368 undergoes various chemical reactions, including:

    Oxidation: RX-77368 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert RX-77368 into reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the RX-77368 molecule, potentially altering its properties and activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce modified analogues with different functional groups.

Scientific Research Applications

RX-77368 has a wide range of scientific research applications, including:

Mechanism of Action

RX-77368 exerts its effects by mimicking the action of thyrotropin-releasing hormone. It binds to thyrotropin-releasing hormone receptors in the brain and other tissues, leading to the activation of downstream signaling pathways. These pathways include the release of thyroid-stimulating hormone from the pituitary gland and the modulation of neurotransmitter release in the central nervous system . RX-77368 also stimulates gastric acid secretion through vagal cholinergic pathways .

Comparison with Similar Compounds

    CG 3509: Another stable analogue of thyrotropin-releasing hormone with similar properties but different structural modifications.

    DN-1417: A thyrotropin-releasing hormone analogue with distinct biological activities.

Comparison: RX-77368 is unique in its enhanced stability and resistance to enzymatic degradation compared to other thyrotropin-releasing hormone analogues. This makes it particularly valuable in research settings where prolonged activity is required . Additionally, RX-77368 has been shown to have specific effects on gastric acid secretion and visceral pain modulation, distinguishing it from other analogues .

Properties

CAS No.

76820-40-1

Molecular Formula

C18H26N6O4

Molecular Weight

390.4 g/mol

IUPAC Name

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-3,3-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H26N6O4/c1-18(2)5-6-24(14(18)15(19)26)17(28)12(7-10-8-20-9-21-10)23-16(27)11-3-4-13(25)22-11/h8-9,11-12,14H,3-7H2,1-2H3,(H2,19,26)(H,20,21)(H,22,25)(H,23,27)/t11-,12-,14+/m0/s1

InChI Key

ZEQAPQNFHVYDEL-SGMGOOAPSA-N

SMILES

CC1(CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C

Isomeric SMILES

CC1(CCN([C@@H]1C(=O)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C

Canonical SMILES

CC1(CCN(C1C(=O)N)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C

Synonyms

L-pyroglutamyl-L-histidyl-3,3-dimethylprolinamide
Pyr-His-Dmp-NH2
RX 77368
RX-77368
RX77368

Origin of Product

United States

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